XLogP3 Lipophilicity: 4-(Oxolan-2-yl)oxane-4-carboxylic acid Exhibits Lower Computed Lipophilicity than 4-(Oxan-2-yl) and 4-(Oxolan-3-yl) Regioisomeric Analogs
The target compound has a computed XLogP3 of 0.3, indicating relatively balanced hydrophilicity–lipophilicity compared to the 4-(oxan-2-yl)oxane-4-carboxylic acid analog (CAS 2094365-59-8, C₁₁H₁₈O₄) with a calculated LogP of 0.7, and to the 4-(oxolan-3-yl) regioisomer (CAS 1520765-56-3) with a reported LogP of 0.90 (Leyan) or 0.30 (Fluorochem, suggesting method-dependent variability) [1][2]. The ~0.4 log unit difference relative to the oxan-2-yl analog translates to an approximately 2.5-fold lower predicted octanol–water partition coefficient, which may influence membrane permeability and aqueous solubility in biological assays.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (PubChem 2.2, computed by XLogP3 3.0) |
| Comparator Or Baseline | (a) 4-(Oxan-2-yl)oxane-4-carboxylic acid (CAS 2094365-59-8): LogP = 0.7 (Molaid); (b) 4-(Oxolan-3-yl)oxane-4-carboxylic acid (CAS 1520765-56-3): LogP = 0.90 (Leyan), LogP = 0.30 (Fluorochem) |
| Quantified Difference | ΔLogP = −0.4 vs. oxan-2-yl analog (2.5-fold lower); ΔLogP = −0.6 vs. 3-yl isomer (Leyan data); ΔLogP ≈ 0 vs. 3-yl isomer (Fluorochem data) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem) and vendor-reported computed LogP values; not experimentally determined |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and improve aqueous solubility, making the 2-yl isomer a potentially more suitable fragment or scaffold lead for hit-to-lead optimization where high clearance due to lipophilicity is a concern.
- [1] PubChem CID 132351104. Computed Properties: XLogP3-AA = 0.3. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] Molaid. 4-(Oxan-2-yl)oxane-4-carboxylic acid (CAS 2094365-59-8). Computed Properties: LogP = 0.7. Retrieved April 2026. View Source
